4-(2,5-difluorophenyl)pyrrolidin-2-one
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Overview
Description
4-(2,5-difluorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H9F2NO and its molecular weight is 197.2. The purity is usually 95.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-difluorophenyl)pyrrolidin-2-one typically involves the reaction of 2,5-difluoroaniline with succinic anhydride under acidic conditions to form the corresponding amide intermediate. This intermediate is then cyclized to form the pyrrolidin-2-one ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-difluorophenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 4-(2,5-difluorophenyl)pyrrolidin-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,5-difluorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry:Mechanism of Action
The mechanism of action of 4-(2,5-difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the fluorine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-difluorophenyl)pyrrolidin-2-one
- 4-(3,5-difluorophenyl)pyrrolidin-2-one
- 4-(2,6-difluorophenyl)pyrrolidin-2-one
Uniqueness
4-(2,5-difluorophenyl)pyrrolidin-2-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall pharmacokinetic profile .
Properties
CAS No. |
1470554-60-9 |
---|---|
Molecular Formula |
C10H9F2NO |
Molecular Weight |
197.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.